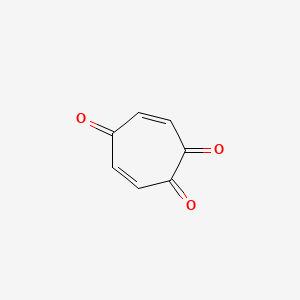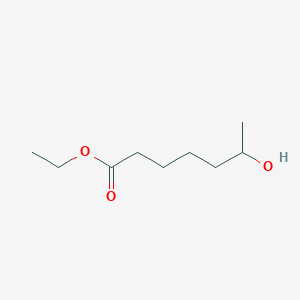
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with ethyl, methylthio, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-(methylthio)aniline with ethyl halides in the presence of a base to introduce the ethyl group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation conditions are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The ethyl group may affect the compound’s overall steric and electronic properties, modulating its interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-2-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its redox behavior and interactions.
2-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, influencing its steric and electronic properties.
Uniqueness
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methylthio group provides redox activity. The ethyl group further modulates its steric and electronic characteristics, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12F3NS |
|---|---|
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
N-ethyl-2-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 |
Clave InChI |
QTPKKVMBQITEFN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1SC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)

![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)



![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)


![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)

